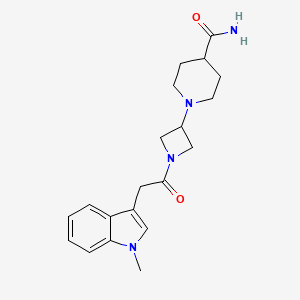

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains an indole group, an azetidine group, and a piperidine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Azetidine is a four-membered ring with one nitrogen atom, and piperidine is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole ring system is aromatic and planar, while the azetidine and piperidine rings may adopt various conformations depending on the substituents present .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, azetidine, and piperidine rings. The indole ring is electron-rich and can undergo electrophilic aromatic substitution reactions. The azetidine and piperidine rings can participate in various reactions involving the nitrogen atom, such as alkylation, acylation, and nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, indole-containing compounds are solid at room temperature and have relatively high melting points .Scientific Research Applications

Anti-inflammatory Activity

Research on indolyl azetidinones, which share structural similarities with the compound , has shown promising anti-inflammatory properties. These compounds were synthesized through a series of reactions involving the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl-methylene)-2-methyl-5oxo-1H-imidazol-1-yl] benzamides with aryl aldehydes. Their anti-inflammatory activity was tested, revealing significant potential compared to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of such structures in treating inflammation-related disorders (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).

Antimicrobial and Antitubercular Activities

Compounds with structural features similar to 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant in vitro antimicrobial and antitubercular activities, suggesting the potential use of these compounds in developing new therapeutic agents against infectious diseases (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).

Antidepressant and Nootropic Agents

Further exploration into the applications of azetidinone compounds includes their potential as antidepressant and nootropic agents. Synthesis and pharmacological activity assessment of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown that certain compounds within this class exhibit notable antidepressant and nootropic activities, emphasizing the versatility of azetidinone-based structures in central nervous system (CNS) drug development (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).

Anti-HIV Activity

The search for effective anti-HIV agents has led to the discovery of piperidine-4-carboxamide CCR5 antagonists with highly potent activity against HIV-1. Incorporating various polar groups into the piperidine-4-carboxamide structure improved metabolic stability and resulted in compounds with excellent inhibitory activity against HIV-1 envelope-mediated membrane fusion. This research indicates the significant potential of piperidine-4-carboxamide derivatives in the development of new treatments for HIV-1 infection (Imamura, S., Ichikawa, T., Nishikawa, Y., Kanzaki, N., Takashima, K., Niwa, S., Iizawa, Y., Baba, M., & Sugihara, Y., 2006).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

One study suggests that a similar compound inhibits the polymerization of tubulin in a manner consistent with colchicine . This suggests that 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide may interact with its targets to disrupt normal cellular processes.

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may affect pathways related to cell division and growth.

Result of Action

A similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions . Indole derivatives, including 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide, are known to bind with high affinity to multiple receptors . This makes them useful in the development of new biologically active compounds .

Cellular Effects

1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, indicating their potential role in cellular antiviral responses .

Molecular Mechanism

The molecular mechanism of action of 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indole derivatives have been found to inhibit tubulin polymerization, suggesting a potential mechanism of action for this compound .

Properties

IUPAC Name |

1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIKPUYIJZTNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperidine-4-carboxamide](/img/structure/B2580502.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)

![6-(4-bromophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2580507.png)

![1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2580514.png)

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)